Dichlorophen

Catalog No.
S1503838
CAS No.
1322-43-6
M.F
C13H10Cl2O2
M. Wt
269.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorophen

CAS Number

1322-43-6

Product Name

Dichlorophen

IUPAC Name

4-chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol

Molecular Formula

C13H10Cl2O2

Molecular Weight

269.12 g/mol

InChI

InChI=1S/C13H10Cl2O2/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7,16-17H,5H2

InChI Key

MDNWOSOZYLHTCG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)O)O

Solubility

less than 1 mg/mL at 72° F (NTP, 1992)
1.11e-04 M
Sparingly sol in toluene; 1 g sol in 1 g of 95% ethanol, in less than 1 g of ether; sol in methanol, isopropyl ether, petroleum ether; sol (with decomp) in alkaline aq solutions
In water, 30 mg/L at 25 °C

Synonyms

Dichlorophen, Panacide

Canonical SMILES

C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)O)O

Description

The exact mass of the compound Dichlorophen is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)1.11e-04 msparingly sol in toluene; 1 g sol in 1 g of 95% ethanol, in less than 1 g of ether; sol in methanol, isopropyl ether, petroleum ether; sol (with decomp) in alkaline aq solutionsin water, 30 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757391. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Chlorophenols. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dichlorophen, also known as 2,2'-methylenebis(4-chlorophenol), is a synthetic organic compound with the chemical formula C13H10Cl2O2C_{13}H_{10}Cl_{2}O_{2}. It typically appears as a white to light pink powder with a slight phenolic odor and saline taste. The compound has a melting point of approximately 177°C and is characterized by its low solubility in water (less than 1 mg/mL) . Dichlorophen is classified as moderately toxic and poses various health risks, including skin and eye irritation, gastrointestinal distress, and potential respiratory issues upon exposure .

, particularly in different environmental conditions. In acidic solutions devoid of oxygen, it can hydrolyze to form a phenolic compound by losing one chlorine atom . It is also known to slowly oxidize in air and is incompatible with strong oxidizing agents and bases . When heated to decomposition, it emits toxic gases such as carbon monoxide, carbon dioxide, and hydrogen chloride .

Dichlorophen exhibits significant biological activity, functioning as an antimicrobial agent effective against various pathogens including fungi, bacteria, and some parasites. It has been used historically in veterinary medicine to treat infections caused by cestodes (tapeworms) and nematodes (hookworms) . Its mechanism of action primarily involves disrupting cellular processes in these organisms.

Dichlorophen can be synthesized through the reaction of 4-chlorophenol with formaldehyde or paraformaldehyde. This process typically involves adding one mole of formaldehyde to a solution containing 4-chlorophenol under controlled conditions . The synthesis can yield various derivatives depending on the specific reaction conditions employed.

Dichlorophen is utilized in several applications:

  • Agriculture: As a fungicide, herbicide, bactericide, and algicide due to its effectiveness against a range of plant pathogens .
  • Veterinary Medicine: Employed in formulations for treating parasitic infections in animals .
  • Industrial Uses: Used in the production of other chemical compounds and formulations for cleaning and disinfecting agents .

Research indicates that dichlorophen interacts with various biological systems. In veterinary applications, it is often combined with other agents like toluene to enhance its efficacy against parasites . Additionally, studies have shown that dichlorophen can undergo metabolic transformations in the body, leading to the formation of glucuronide conjugates which facilitate its excretion .

Dichlorophen shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
HexachloropheneC13H6Cl6C_{13}H_{6}Cl_{6}Strong antibacterial properties; used as a disinfectant but restricted due to toxicity.
ChloropheneC12H9ClC_{12}H_{9}ClSimilar antimicrobial activity but less chlorinated; mainly used in topical antiseptics.
TriclosanC12H7ClC_{12}H_{7}ClBroad-spectrum antimicrobial agent; widely used in personal care products but controversial due to environmental concerns.
Benzalkonium ChlorideC22H38ClNC_{22}H_{38}ClNQuaternary ammonium compound; used as a disinfectant and preservative but differs structurally from dichlorophen.

Dichlorophen's unique structure as a bridged diphenyl compound distinguishes it from these similar compounds while allowing it to maintain effective antimicrobial properties across various applications .

Physical Description

Dichlorophene appears as white slightly cream or light pink-colored powder. Melting point 177°C. Slight phenolic odor and a saline phenolic taste. Moderately toxic. Used as a fungicide and bactericide.

Color/Form

Colorless crystals

XLogP3

4.3

LogP

4.26 (LogP)
log Kow = 4.26

Odor

Odorless

Melting Point

351 to 352 °F (NTP, 1992)
177.5 °C
177-178 °C

UNII

T1J0JOU64O

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Anticestodal Agents; Antifungal Agents; Antiprotozoal Agents; Cathartics
/SRP/: Dichlorophen is primarily effective against the large tapeworms of man & domestic animals. ... Dichlorophen is effective in clearing a large proportion of infections by Taenia saginata. Taenia solium is also susceptible... Available data suggest it may be useful against Diphyllobothrium latum & Hymenolepis mana infections.
Dichlorophen is given orally without preliminary fasting or other prior preparation of the patient. Satisfactory results have been obtained by giving 2-3 g every 8 hr for 3 doses (children, 1-2 g). Alternatively, single dose of 6 g (children, 2-4 g) may be given on each of 2 successive days.
Medication (Vet): Antihelmintic. Targets Cestodes. ... antiprotozoal,... antifungal agent
Anthelmintic agent for Tapeworms in human & vet medicine

Pharmacology

Dichlorophen is a nontoxic laxative vermicide of chlorinated phenol compound. Dichlorophen is used as a veterinary fungicide, anthelmintic, and anti-protozoan, as well as an ingredient in antimicrobial soaps and shampoos. This agent probably acts by increasing the clearing of intestinal contents, thereby eradicating tapeworm infections from the intestines.

MeSH Pharmacological Classification

Anticestodal Agents

ATC Code

P - Antiparasitic products, insecticides and repellents
P02 - Anthelmintics
P02D - Anticestodals
P02DX - Other anticestodals
P02DX02 - Dichlorophen

Vapor Pressure

1e-10 mm Hg at 77 °F ; 0.0001 mm Hg at 212° F (NTP, 1992)
9.75e-11 mmHg
9.75X10-11 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

Dichlorophene is usually contaminated with the trimer 4-chloro-2,6-bis(5-chloro-2-hydroxybenzyl)phenol, which results from the synthesis process ... the trimer constitutes 5% to 10% by weight of Dichlorophene.

Other CAS

97-23-4
1322-43-6

Wikipedia

Dichlorophen

Drug Warnings

...Usually nothing recognizable or only partially disintegrated mature segments can be seen in the stool. This presents difficulty in diagnosing cure, &, therefore, careful follow-up of the patient is required.
...There may be danger of cysticereosis from liberated ova.

Biological Half Life

0.31 Days

Use Classification

Agrochemicals -> Fungicides, Herbicides
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan
Cosmetics -> Antimicrobial; Deodorant

Methods of Manufacturing

...By adding a CH2O yielding reagent, eg aqueous formaldehyde to p-chlorophenol.
... Produced by reaction of 4-chlorophenol with 0.5 M aqueous formaldehyde solution with the addition of sulfuric acid at 50 - 65 °C.

General Manufacturing Information

Phenol, 2,2'-methylenebis[4-chloro-: ACTIVE
Chlorinated bisphenol antibacterial & antifungal agents are potent inhibitors of torula yeast (Candida utilis) glucose 6-phosphate dehydrogenase. Several compounds were tested including 2,2'-methylenebis(4,6-dichlorophenol).
Dichlorophen is fungicide & bactericide recommended for the protection of textiles & materials including horticultural benches & equipment against moulds & algae. It is...basis of a preparation against athlete's feet.

Analytic Laboratory Methods

Spectrophotometric method. Colorimetric method, using 4-aminoantipyrene with potassium periodate as an oxidizing agent.
The germicide dichlorophene was determined in cosmetics by high performance liquid chromatograhy.
Method: AOAC 972.48; Procedure: spectrophotometric method; Analyte: dichlorophene; Matrix: drugs; Detection Limit: not provided.
A stability indicating, reversed phase high performance liquid chromatographic method for the determination of dichlorophen and a trimer impurity in raw material and veterinary capsules is described. Utility of the method is demonstrated by assay of 3 formulations, showing concentrations of 7.14, 7.90 and 8.4% trimer.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Interactions

... A potentiating effect was observed both in vitro and in vivo when phenylmercuric acetate is added to hexachlorophene or dichlorophene.
Mongrel and beagle dogs were sprayed with Dichlorophene as the vehicle (one female and two males) and Dichlorophene plus 0.087% of the insecticide Dursban (two females and three males) once daily, 5 days per week, for a total of 10 applications. ... The eyes, nose, and ear canals were not protected from the spray except for precautions that pet owners would normally perform. No abnormal observations were made during daily observations and physical examinations or during opthalmoscopic examination before and 2 weeks after application of the spray. No mortalities occurred during the study. No significant differences were observed between pretest and final body weights. Hematologic and clinical chemistry data for each dog at 1, 2, and 4 weeks, which included blood urea nitrogen, blood glucose, serum glutamic-oxaloacetic transaminase, serum glutamicpyruvic transaminase, and alkaline phosphatase, were comparable to pretest and control values. Erythrocyte and plasma cholinesterase values did not differ significantly from both vehicle and control animals. Animals that received the Dichlorophene plus Dursban had significantly decreased plasma cholinesterase values from day 1 of the treatment period until 42 days after treatment was stopped. However, the values were not significant 74 days after treatment was stopped.

Stability Shelf Life

Slowly oxidized in air. Acidic in reaction, and forms salts with aqueous alkalis. Photolysis in acidic solution in the absence of oxygen results in hydrolysis of one chlorine atom, to give the corresponding phenol; in the presence of oxygen, the corresponding benzoquinone is formed; the same products are formed at pH 9, together with 4-chloro-2,2'-methylenediphenol.
Slight volatility

Dates

Modify: 2023-07-17

Trace level nitrite sensitized photolysis of the antimicrobial agents parachlormetaxylenol and chlorophene in water

Yueyue Li, Hao Qin, Yunong Li, Junhe Lu, Lei Zhou, Jean-Marc Chovelon, Yuefei Ji
PMID: 34087514   DOI: 10.1016/j.watres.2021.117275

Abstract

Nitrite (NO
)-sensitized photolysis plays an important role in the attenuation of effluent-derived trace organic contaminants (e.g., anilines, phenolic compounds, etc.) in surface waters. However, the kinetics, mechanisms, and influencing factors of photolysis of many emerging contaminants sensitized by NO
still remain largely unknown. Herein, we report that NO
-sensitized photolysis of the antimicrobial agents parachlormetaxylenol (PCMX) and chlorophene (CP) in aqueous solution under ultraviolet 365 nm (UV
) radiation. A nonlinear increase in photolysis rate constants of PCMX and CP was observed with increasing NO
concentration. Radical quenching studies and kinetic modeling revealed that hydroxyl radical (HO•) and nitrogen dioxide radicals (NO
) contributed dominantly to the removal of PCMX and CP. Solid phase extraction (SPE) combined with high resolution-mass spectrometry (HR-MS) analysis identified a series of intermediate products including hydroxylated, nitrated, nitrosated, and dimerized derivatives. Experiments with isotopically labelled nitrite (
NO
) showed that the nitro- and nitroso-substituents of intermediate products were derived from the nitrite nitrogen. Based on the identified products and theoretical computations, the mechanisms and pathways of NO
-sensitized photolysis of PCMX and CP are elucidated. Deoxygenation partially inhibited the formation of 4-chloro-3,5-dimethyl-2-nitrophenol (nitro-PCMX) while the presence of HO• scavenger such as isopropanol (i-PrOH) suppressed the further transformation of nitro-PCMX. The presence of Mississippi River natural organic matter (MRNOM) inhibited the removal of PCMX and CP, likely due to light screening and radical quenching. However, appreciable degradation of PCMX and CP was still observed in wastewater and wetland water matrices. Results of this study shed some light on the transformation and fate of PCMX and CP in NO
-rich wastewater effluents or effluent-impacted surface waters under solar radiation.


Enhanced and selective phototransformation of chlorophene on aluminum hydroxide-humic complexes

Xinghao Wang, Lirong Pu, Cun Liu, Juan Gao, Cheng Gu
PMID: 33582491   DOI: 10.1016/j.watres.2021.116904

Abstract

Mineral-humic complexes, known as mineral-associated organic matter (MAOM), are ubiquitous in natural waters. However, the interaction between organic pollutants and MAOM remains elusive, which may affect their degradation process. In this study, photochemical transformation of chlorophene (CP) in the presence of MAOM, prepared by coating aluminum hydroxide with humic acid (HA-HAO), was investigated. Our results showed that the degradation of CP was significantly enhanced in the presence of HA-HAO, and the degradation rate constant was ~5 times as that with HA only. It was because the adsorption of CP to HA-HAO particles was greatly enhanced, and concentration of reactive oxygen species (ROS) was increased on HA-HAO surfaces, which further promoted the reactions between CP and ROS. The quenching experiments combined with EPR technology confirmed that superoxide anion (O
) was the primary reactive radical on CP photodegradation. More importantly, the degradation of CP with HA-HAO followed a hydroxylation process, rather than the oligomerization reaction with HA only. Spectroscopic analysis provided direct evidence for the formation of hydrogen bonding between CP phenolic hydroxyl group and surface oxygen of HAO, which would suppress the reactivity of phenolic hydroxyl group, consequently the ortho- and meta-positions of CP became more facile for the hydroxylation reaction. This study shows the importance of MAOM in altering the photochemical behavior and transformation pathway of organic contaminants.


Fe(VI)-Mediated Single-Electron Coupling Processes for the Removal of Chlorophene: A Combined Experimental and Computational Study

Jing Chen, Nannan Wu, Xinxin Xu, Ruijuan Qu, Chenguang Li, Xiaoxue Pan, Zhongbo Wei, Zunyao Wang
PMID: 30299936   DOI: 10.1021/acs.est.8b01830

Abstract

Potassium ferrate [Fe(VI)] is a promising oxidant widely used in water treatment for the elimination of organic pollutants. In this work, the reaction kinetics, products, and mechanisms of the antimicrobial agent chlorophene (CP) undergoing Fe(VI) oxidation in aqueous solutions were investigated. CP is very readily degraded by Fe(VI), with the apparent second-order rate constant, k, being 423.2 M
s
at pH 8.0. A total of 22 oxidation products were identified using liquid chromatography-quadrupole time-of-flight-mass spectrometry , and their structures were further elucidated using tandem mass spectrometry. According to the extracted peak areas in mass spectra, the main reaction products were the coupling products (dimers, trimers, and tetramers) that formed via single-electron coupling. Theoretical calculations demonstrated that hydrogen abstraction should easily occur at the hydroxyl group to produce reactive CP· radicals for subsequent polymerization. Cleavage of the C-C bridge bond, electrophilic substitution, hydroxylation, ring opening, and decarboxylation were also observed during the Fe(VI) oxidation process. In addition, the degradation of CP by Fe(VI) was also effective in real waters, which provides a basis for potential applications.


Enhanced Removal of Chlorophene and 17β-estradiol by Mn(III) in a Mixture Solution with Humic Acid: Investigation of Reaction Kinetics and Formation of Co-oligomerization Products

Xinghao Wang, Siyuan Wang, Ruijuan Qu, Jiali Ge, Zunyao Wang, Cheng Gu
PMID: 30339370   DOI: 10.1021/acs.est.8b04116

Abstract

Reaction with soluble Mn(II) has been considered as a main decay pathway for superoxide in natural waters, accompanied by an important Mn redox cycling. In this study, the interaction of Mn(II) and humic acid (HA) was investigated in visible light irradiated water. Our results indicate that HA may play a dual role to act as a photosensitizer to produce superoxide anions (O
) and as a strong ligand to stabilize the Mn(III), forming soluble Mn(III)
species for substrate transformation. Furthermore, the reaction kinetics, products, and mechanisms of chlorophene (CP) and estradiol (E2) mixture in the Mn(II)/HA/visible light reaction systems were assessed. The removal of CP and E2 was enhanced by 24.3% and 13.2%, respectively, in mixture solution at initial concentration of 1.0 μM for each target contaminant, as compared to the case of single-compound degradation. Product identification and density functional theory calculations indicated that cross-coupling reaction of CP and E2 radicals was more likely to occur than the self-coupling reaction in mixture solution. In addition, estrogenic activities of initial reaction solution were also effectively decreased during the transformation process. These findings provide new insights into Mn(III)-mediated reactions to better understand the environmental fate of organic contaminant mixture in waters.


Enhanced Cu(II)-mediated fenton-like oxidation of antimicrobials in bicarbonate aqueous solution: Kinetics, mechanism and toxicity evaluation

Jianbiao Peng, Chaonan Zhang, Ya Zhang, Dong Miao, Yaozong Zhang, Haijin Liu, Jinghua Li, Lei Xu, Jialu Shi, Guoguang Liu, Shixiang Gao
PMID: 31227352   DOI: 10.1016/j.envpol.2019.05.148

Abstract

Increasing attention has been attracted in developing new technologies to remove chlorofene (CF) and dichlorofene (DCF), which were active agents in antimicrobials for general cleaning and disinfecting. This study investigated the significant influences of bicarbonate (HCO
) on the degradation of CF and DCF in the Cu(II)-mediated Fenton-like system Cu
/H
O
. Our results indicate that HCO
may play a dual role to act 1) as a ligand to stabilize Cu(II), forming soluble [Cu
(HCO
)(S)]
species to catalyze H
O
producing hydroxyl radical (OH) and superoxide ion (O
) and 2) as a OH scavenger. Furthermore, the reaction kinetics, mechanisms, and intermediates of CF and DCF were assessed. The apparent rate constants of CF and DCF were enhanced by a factor of 8.5 and 5.5, respectively, in the presence of HCO
at the optimized concentration of 4 mM. Based on the intermediate identification and frontier electron densities (FEDs) calculations, the associated reaction pathways were tentatively proposed, including C-C scission, single or multiple hydroxylation, and coupling reaction. In addition, significant reduction in the aquatic toxicity of CF and DCF was observed after treatment with Cu
/H
O
-HCO
system, evaluated by Ecological Structure Activity Relationships (ECOSAR) program. These findings provide new insights into Cu(II)-mediated reactions to better understand the environmental fate of organic contaminants in carbonate-rich waters.


Drug repurposing for the treatment of alveolar echinococcosis:

Julia Fabbri, Patricia E Pensel, Clara M Albani, Valeria B Arce, Daniel O Mártire, María C Elissondo
PMID: 31397256   DOI: 10.1017/S0031182019001057

Abstract

Alveolar echinococcosis is a neglected parasitic zoonosis caused by the metacestode Echinococcus multilocularis, which grows as a malignant tumour-like infection in the liver of humans. Albendazole (ABZ) is the antiparasitic drug of choice for the treatment of the disease. However, its effectiveness is low, due to its poor absorption from the gastro-intestinal tract. It is also parasitostatic and in some cases produces side-effects. Therefore, an alternative to the treatment of this severe human disease is necessary. In this context, the repositioning of drugs combined with nanotechnology to improve the bioavailability of drugs emerges as a useful, fast and inexpensive tool for the treatment of neglected diseases. The in vitro and in vivo efficacy of dichlorophen (DCP), an antiparasitic agent for intestinal parasites, and silica nanoparticles modified with DCP (NP-DCP) was evaluated against E. multilocularis larval stage. Both formulations showed a time and dose-dependent in vitro effect against protoscoleces. The NP-DCP had a greater in vitro efficacy than the drug alone or ABZ. In vivo studies demonstrated that the NP-DCP (4 mg kg-1) had similar efficacy to ABZ (25 mg kg-1) and greater activity than the free DCP. Therefore, the repurposing of DCP combined with silica nanoparticles could be an alternative for the treatment of echinococcosis.


Degradation kinetics and transformation products of chlorophene by aqueous permanganate

Xinxin Xu, Jing Chen, Siyuan Wang, Jiali Ge, Ruijuan Qu, Mingbao Feng, Virender K Sharma, Zunyao Wang
PMID: 29614457   DOI: 10.1016/j.watres.2018.03.057

Abstract

This paper evaluates the oxidation of an antibacterial agent, chlorophene (4-chloro-2-(phenylmethyl)phenol, CP), by permanganate (Mn(VII)) in water. Second-order rate constant (k) for the reaction between Mn(VII) and CP was measured as (2.05 ± 0.05) × 10
M
s
at pH 7.0 for an initial CP concentration of 20.0 μM and Mn(VII) concentration of 60.0 μM. The value of k decreased with increasing pH in the pH range of 5.0-7.0, and then increased with an increase in solution pH from 7.0 to 10.0. The presence of MnO
and Fe
in water generally enhanced the removal of CP, while the effect of humic acid was not obvious. Fourteen oxidation products of CP were identified by an electrospray time-of-flight mass spectrometer, and direct oxidation, ring-opening, and decarboxylation were mainly observed in the reaction process. The initial reaction sites of CP by Mn(VII) oxidation were rationalized by density functional theory calculations. Toxicity changes of the reaction solutions were assessed by the luminescent bacteria P. phosphoreum, and the intermediate products posed a relatively low ecological risk during the degradation process. The efficient removal of CP in secondary clarifier effluent and river water demonstrated the potential application of this Mn(VII) oxidation method in water treatment.


A Novel Enzyme-Based SPR Strategy for Detection of the Antimicrobial Agent Chlorophene

Gabriela Elizabeth Quintanilla-Villanueva, Donato Luna-Moreno, Edgar Allan Blanco-Gámez, José Manuel Rodríguez-Delgado, Juan Francisco Villarreal-Chiu, Melissa Marlene Rodríguez-Delgado
PMID: 33572259   DOI: 10.3390/bios11020043

Abstract

Chlorophene is an important antimicrobial agent present in disinfectant products which has been related to health and environmental effects, and its detection has been limited to chromatographic techniques. Thus, there is a lack of research that attempts to develop new analytical tools, such as biosensors, that address the detection of this emerging pollutant. Therefore, a new biosensor for the direct detection of chlorophene in real water is presented, based on surface plasmon resonance (SPR) and using a laccase enzyme as a recognition element. The biosensor chip was obtained by covalent immobilization of the laccase on a gold-coated surface through carbodiimide esters. The analytical parameters accomplished resulted in a limit of detection and quantification of 0.33 mg/L and 1.10 mg/L, respectively, fulfilling the concentrations that have already been detected in environmental samples. During the natural river's measurements, no significant matrix effects were observed, obtaining a recovery percentage of 109.21% ± 7.08, which suggested that the method was suitable for the fast and straightforward analysis of this contaminant. Finally, the SPR measurements were validated with an HPLC method, which demonstrated no significant difference in terms of precision and accuracy, leading to the conclusion that the biosensor reflects its potential as an alternative analytical tool for the monitoring of chlorophene in aquatic environments.


Triclocarban, Triclosan, Bromochlorophene, Chlorophene, and Climbazole Effects on Nuclear Receptors: An

Maša Kenda, Nataša Karas Kuželički, Mitsuru Iida, Hiroyuki Kojima, Marija Sollner Dolenc
PMID: 33064576   DOI: 10.1289/EHP6596

Abstract

Endocrine-disrupting chemicals can interfere with hormonal homeostasis and have adverse effects for both humans and the environment. Their identification is increasingly difficult due to lack of adequate toxicological tests. This difficulty is particularly problematic for cosmetic ingredients, because
testing is now banned completely in the European Union.
The aim was to identify candidate preservatives as endocrine disruptors by
methods and to confirm endocrine receptors' activities through nuclear receptors
.
We screened preservatives listed in Annex V in the European Union Regulation on cosmetic products to predict their binding to nuclear receptors using the Endocrine Disruptome and VirtualToxLab™ version 5.8
tools. Five candidate preservatives were further evaluated for androgen receptor (AR), estrogen receptor (
), glucocorticoid receptor (GR), and thyroid receptor (TR) agonist and antagonist activities in cell-based luciferase reporter assays
in AR-EcoScreen,
, MDA-kb2, and GH3.TRE-Luc cell lines. Additionally, assays to test for false positives were used (nonspecific luciferase gene induction and luciferase inhibition).
Triclocarban had agonist activity on AR and
at
and antagonist activity on GR at
and TR at
. Triclosan showed antagonist effects on AR,
, GR at
and TR at
, and bromochlorophene at
(AR and TR) and at
(
and GR). AR antagonist activity of chlorophene was observed [inhibitory concentration at 50% (IC
)
], as for its substantial
agonist at
and TR antagonist activity at
. Climbazole showed AR antagonist (
),
agonist at
, and TR antagonist activity at
.
These data support the concerns of regulatory authorities about the endocrine-disrupting potential of preservatives. These data also define the need to further determine their effects on the endocrine system and the need to reassess the risks they pose to human health and the environment. https://doi.org/10.1289/EHP6596.


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